molecular formula C7H5ClO4S B8554112 4-Chloro-3-hydroxysulfinylbenzoic acid

4-Chloro-3-hydroxysulfinylbenzoic acid

Cat. No. B8554112
M. Wt: 220.63 g/mol
InChI Key: XTBFOJKVQGWRSR-UHFFFAOYSA-N
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Patent
US06022899

Procedure details

157.55 g of sodium sulfite (1.25 mol) were dissolved in 725 ml of water and heated to 70° C. At this temperature, 255.08 g of 5-carboxy-2-chlorobenzenesulfonyl chloride were added in portions, the pH (electrode) being kept beween 8 and 10 by continuous addition of 320 ml of half-concentrated sodium hydroxide solution (the reaction is slightly exothermic). After the end of the addition, the mixture was subsequently stirred at 70° C. for 2 hours. As soon as the reaction had ended, 5 g of active carbon were added, and after 30 minutes the mixture was filtered hot through a clarifying layer and diluted with 600 ml of water. The solution was allowed to cool to 15-20° C. and was adjusted to pH 0 using 250 ml of conc. hydrochloric acid, the viscous suspension was stirred in an ice bath for a further 30 minutes and the mixture was then stood well closed in a refrigerator over the weekend. The precipitate was filtered off with suction, washed once with 100 ml of 2N hydrochloric acid and then sucked dry in a stream of air. The substance was sucked dry in vacuo at 50° C.
Quantity
157.55 g
Type
reactant
Reaction Step One
Name
Quantity
725 mL
Type
solvent
Reaction Step One
Quantity
255.08 g
Type
reactant
Reaction Step Two
Quantity
320 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[C:7]([C:10]1[CH:11]=[CH:12][C:13]([Cl:20])=[C:14]([S:16](Cl)(=[O:18])=[O:17])[CH:15]=1)([OH:9])=[O:8].[OH-].[Na+]>O>[Cl:20][C:13]1[CH:12]=[CH:11][C:10]([C:7]([OH:9])=[O:8])=[CH:15][C:14]=1[S:16]([OH:18])=[O:17] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
157.55 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
725 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
255.08 g
Type
reactant
Smiles
C(=O)(O)C=1C=CC(=C(C1)S(=O)(=O)Cl)Cl
Step Three
Name
Quantity
320 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at 70° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the end of the addition
ADDITION
Type
ADDITION
Details
5 g of active carbon were added
FILTRATION
Type
FILTRATION
Details
after 30 minutes the mixture was filtered hot through a clarifying layer
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with 600 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 15-20° C.
STIRRING
Type
STIRRING
Details
the viscous suspension was stirred in an ice bath for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was then stood well closed in a refrigerator over the weekend
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
WASH
Type
WASH
Details
washed once with 100 ml of 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
sucked dry in a stream of air
CUSTOM
Type
CUSTOM
Details
The substance was sucked dry in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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